6-Methyl-2-propylamino-3H-4-quinazolinone
CAS No.: 1015479-08-9
Cat. No.: VC2902551
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015479-08-9 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 6-methyl-2-(propylamino)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C12H15N3O/c1-3-6-13-12-14-10-5-4-8(2)7-9(10)11(16)15-12/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) |
| Standard InChI Key | CDWADKBTZMKABJ-UHFFFAOYSA-N |
| SMILES | CCCNC1=NC2=C(C=C(C=C2)C)C(=O)N1 |
| Canonical SMILES | CCCNC1=NC2=C(C=C(C=C2)C)C(=O)N1 |
Introduction
Chemical Identity and Structural Characteristics
6-Methyl-2-propylamino-3H-4-quinazolinone features a quinazolinone scaffold with specific substitutions that define its identity. The compound contains a methyl group at position 6 of the benzene ring and a propylamino substituent at position 2 of the quinazoline structure . This particular arrangement of functional groups contributes to its distinctive chemical behavior and biological activities.
Basic Chemical Properties
The compound exhibits characteristic properties associated with the quinazolinone class of molecules, with its unique substitution pattern influencing its physical, chemical, and biological profile. The core quinazolinone structure resembles both purine and pteridine nuclei, which explains some of its biological interactions, particularly in purinic or folic acid metabolic pathways .
Identification Parameters and Physical Properties
Table 1: Chemical Identification Parameters of 6-Methyl-2-propylamino-3H-4-quinazolinone
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in chemical literature and databases:
Table 2: Common Synonyms of 6-Methyl-2-propylamino-3H-4-quinazolinone
Structural Analysis and Molecular Interactions
The molecular structure of 6-Methyl-2-propylamino-3H-4-quinazolinone consists of a fused heterocyclic system with three nitrogen atoms and one oxygen atom in strategic positions. This arrangement creates multiple potential sites for hydrogen bonding and other molecular interactions that are crucial for its biological activity.
Key Structural Features
The compound's structure includes several key features that contribute to its chemical and biological properties:
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A fused benzene and pyrimidine ring system forming the quinazolinone core
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A methyl group at position 6 of the benzene ring, which affects lipophilicity
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A propylamino group at position 2, providing a site for hydrogen bonding
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A carbonyl group at position 4, creating potential for hydrogen bond acceptance
These structural elements collectively determine the compound's ability to interact with biological targets and influence its pharmacokinetic properties.
Synthesis Methods and Chemical Preparation
Multiple synthetic approaches can be employed to prepare 6-Methyl-2-propylamino-3H-4-quinazolinone, depending on available starting materials and desired reaction conditions.
General Synthetic Pathway
The synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone typically involves the reaction of 6-methylquinazolin-4(3H)-one with propylamine under controlled conditions. This reaction is usually performed in solvents such as ethanol or methanol, requiring heating to facilitate the nucleophilic substitution process.
Alternative Synthesis Strategies
Several other methods can be adapted for the synthesis of this compound:
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Base-Promoted SNAr Reaction: This approach involves the reaction of ortho-fluorobenzamides with amides followed by intramolecular cyclization in the presence of Cs₂CO₃ or K₂CO₃ in DMSO . The significant advantage of this procedure includes the formation of C–N bonds under transition-metal-free conditions.
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Acid-Promoted Cyclocondensation: This method utilizes 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination . The reaction typically occurs in acetic acid at elevated temperatures.
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Oxidant and Metal-Free Synthesis: Recent advances include oxidant- and metal-free synthesis routes from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination .
Biological Activities and Medicinal Significance
The quinazolinone scaffold, to which 6-Methyl-2-propylamino-3H-4-quinazolinone belongs, has been extensively studied for various biological activities, particularly in medicinal chemistry applications.
Antimicrobial Activity
3-substituted quinazolinones, similar to 6-Methyl-2-propylamino-3H-4-quinazolinone, have been associated with significant antimicrobial properties:
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Broad-Spectrum Activity: These compounds can inhibit the growth of both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli) .
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Activity Against Resistant Strains: Some quinazolinone derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) , suggesting potential applications in combating antibiotic resistance.
Additional Therapeutic Applications
Beyond anticancer and antimicrobial activities, quinazolinone derivatives have demonstrated potential in several other therapeutic areas:
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Anti-inflammatory Effects: By suppressing pro-inflammatory mediators such as nitric oxide synthase-II (NOS-II) and TNF-α .
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Immunomodulatory Properties: Some derivatives exhibit immune-stimulating effects on CD4+ and CD8+ T lymphocytes .
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Enzyme Inhibition: Certain quinazolinones can inhibit specific enzymes involved in disease pathways, offering potential therapeutic targets .
Structure-Activity Relationships
Understanding the relationship between the structure of 6-Methyl-2-propylamino-3H-4-quinazolinone and its biological activities provides valuable insights for drug development and optimization.
Impact of Key Structural Elements
The biological activity of 6-Methyl-2-propylamino-3H-4-quinazolinone is influenced by several structural features:
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Position 6 Methyl Group: The methyl substituent at position 6 affects lipophilicity and membrane permeability, potentially enhancing cellular uptake .
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Position 2 Propylamino Group: This substituent provides hydrogen bonding capabilities and influences the compound's ability to interact with specific biological targets.
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Position 4 Carbonyl Group: The carbonyl moiety serves as a hydrogen bond acceptor, contributing to target binding affinity.
Optimization Strategies
Modifications to the base structure of 6-Methyl-2-propylamino-3H-4-quinazolinone could enhance its biological properties:
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Side Chain Modifications: Alterations to the propylamino side chain length or branching pattern might improve binding specificity to target proteins.
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Ring Substitutions: Introduction of additional functional groups to the benzene ring could modulate pharmacokinetic properties and biological activity.
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Hybridization Approach: Combining the quinazolinone scaffold with other bioactive moieties might create synergistic effects and novel biological properties.
Research Applications and Future Prospects
Current Research Status
The research on 6-Methyl-2-propylamino-3H-4-quinazolinone and related quinazolinone derivatives continues to expand, with several areas of active investigation:
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Medicinal Chemistry: Development of more potent and selective derivatives for specific therapeutic targets .
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Synthetic Methodology: Exploration of more efficient and environmentally friendly synthesis routes .
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Biological Mechanism Studies: Investigation of the precise mechanisms of action in various biological systems .
Challenges and Opportunities
Several challenges and opportunities exist in the development of 6-Methyl-2-propylamino-3H-4-quinazolinone as a therapeutic agent:
Table 3: Challenges and Opportunities in 6-Methyl-2-propylamino-3H-4-quinazolinone Development
| Challenges | Opportunities |
|---|---|
| Solubility and bioavailability limitations | Development of improved formulations or prodrug approaches |
| Selectivity for specific biological targets | Structure-guided design to enhance target specificity |
| Potential for resistance development in antimicrobial applications | Combination therapy approaches or multi-target strategies |
| Optimization of pharmacokinetic properties | Exploration of novel delivery systems or chemical modifications |
Future Research Directions
Future research on 6-Methyl-2-propylamino-3H-4-quinazolinone may focus on:
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Target Identification: Elucidating specific molecular targets and binding mechanisms.
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Combination Therapy: Investigating synergistic effects with established therapeutic agents.
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Nanotechnology Applications: Developing novel delivery systems to overcome pharmacokinetic limitations.
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Computational Studies: Using in silico approaches to predict optimal structural modifications and biological activities.
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